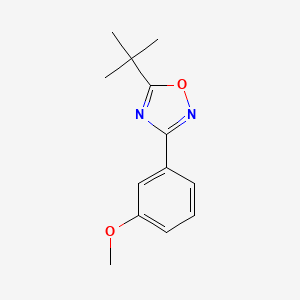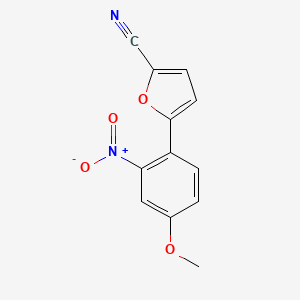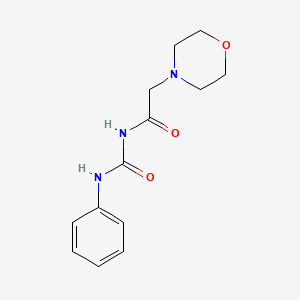
N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CFPEG, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CFPEG is a member of the glycine receptor antagonists family and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors, which are key neurotransmitter receptors in the central nervous system. By binding to the receptor site, this compound prevents the activation of glycine receptors, leading to a decrease in the inhibitory neurotransmission. This results in an increase in neuronal excitability, which can have both beneficial and detrimental effects depending on the specific application.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the alteration of synaptic plasticity. These effects have been linked to the potential therapeutic applications of this compound in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is its high selectivity for glycine receptors, which allows for specific modulation of this receptor subtype. However, its potency and efficacy can vary depending on the specific experimental conditions, which can limit its usefulness in certain applications. Additionally, the complex synthesis process and the high cost of this compound can also be limiting factors for its use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the optimization of the synthesis process to reduce the cost and increase the yield of this compound. Another direction is the exploration of its potential applications in other fields, such as cancer research and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurological disorders.
Aplicaciones Científicas De Investigación
N~1~-(3-chloro-4-fluorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. Its ability to modulate glycine receptors has been of particular interest in the development of new drugs for the treatment of neurological disorders such as schizophrenia, epilepsy, and chronic pain.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-2-20(24(22,23)13-6-4-3-5-7-13)11-16(21)19-12-8-9-15(18)14(17)10-12/h3-10H,2,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTRHPGNWGPFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


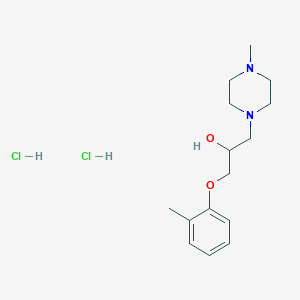
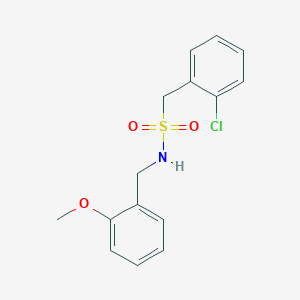
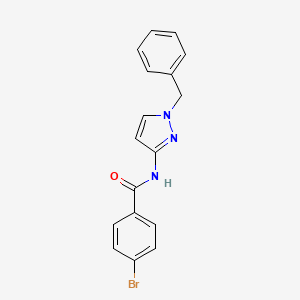
![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide](/img/structure/B4237306.png)
![N-[3-(allyloxy)phenyl]-3-methoxybenzamide](/img/structure/B4237312.png)
![3-{[4,5-dicyano-2-(4-morpholinyl)phenyl]thio}propanoic acid](/img/structure/B4237317.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4237349.png)
![N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4237350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-phenylacetamide](/img/structure/B4237356.png)
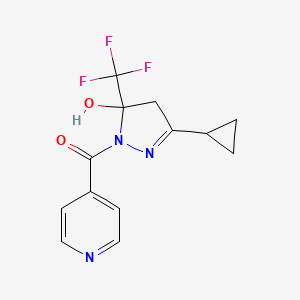
![4-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4237373.png)
